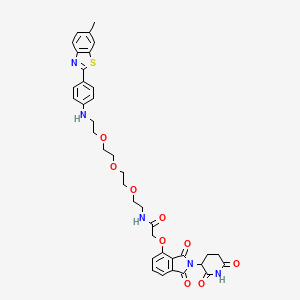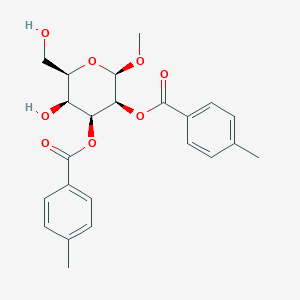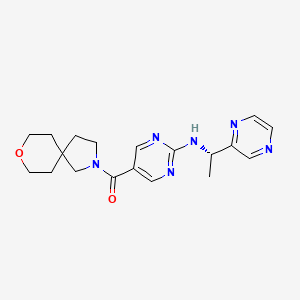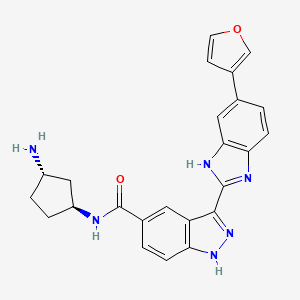
5-Hydroxy Propafenone-d6 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy Propafenone-d6 (hydrochloride): is a deuterated labeled version of 5-Hydroxy Propafenone. This compound is primarily used in scientific research as a stable isotope for tracing and quantitation during drug development processes . The deuterium labeling helps in studying the pharmacokinetic and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Propafenone-d6 (hydrochloride) involves the incorporation of deuterium into the 5-Hydroxy Propafenone molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods: Industrial production of 5-Hydroxy Propafenone-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy Propafenone-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
5-Hydroxy Propafenone-d6 (hydrochloride) is widely used in scientific research, including:
Chemistry: Used as a stable isotope for tracing and quantitation in various chemical reactions.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Employed in the development and testing of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy Propafenone-d6 (hydrochloride) is similar to that of 5-Hydroxy Propafenone. It acts as a Class 1C antiarrhythmic agent with local anesthetic effects and a direct stabilizing action on myocardial membranes . The compound inhibits sodium channels, reducing the excitability of cardiac cells . This action helps in managing atrial and ventricular arrhythmias .
Comparación Con Compuestos Similares
5-Hydroxy Propafenone: The non-deuterated version of the compound.
Flecainide: Another Class 1C antiarrhythmic agent with similar properties.
Encainide: A Class 1C antiarrhythmic agent used for similar indications.
Uniqueness: 5-Hydroxy Propafenone-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in pharmacokinetic studies . This makes it particularly valuable in drug development and research .
Propiedades
Fórmula molecular |
C21H28ClNO4 |
|---|---|
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
3-deuterio-1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D,8D; |
Clave InChI |
FAYLNKVZLXBDBE-HWWUZHPSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])CC(=O)C2=C(C=CC(=C2)O)OCC(CNCCC)O)[2H])[2H].Cl |
SMILES canónico |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)
![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)
![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)

![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)

![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)


